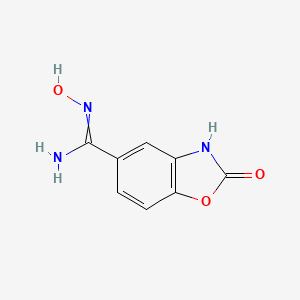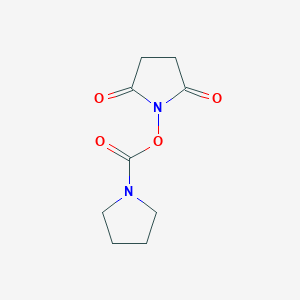
Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(8-phenyloct-1-ynyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenyl-substituted octynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(8-phenyloct-1-ynyl)benzoate typically involves the coupling of a benzoate derivative with a phenyl-substituted alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of methyl 4-iodobenzoate with 8-phenyloct-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for methyl 4-(8-phenyloct-1-ynyl)benzoate are not well-documented, the general principles of ester synthesis and coupling reactions can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(8-phenyloct-1-ynyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(8-phenyloct-1-ynyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which methyl 4-(8-phenyloct-1-ynyl)benzoate exerts its effects depends on the specific context of its application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(phenylethynyl)benzoate: Similar in structure but with a shorter alkyne chain.
Methyl 4-(phenylamino)benzoate: Contains an amino group instead of an alkyne.
Methyl benzoate: Lacks the phenyl-substituted alkyne chain.
Uniqueness
Methyl 4-(8-phenyloct-1-ynyl)benzoate is unique due to its extended alkyne chain and phenyl substitution, which confer distinct chemical and physical properties. These features make it a valuable compound for specific synthetic and research applications that require such structural characteristics.
Propriétés
Formule moléculaire |
C22H24O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
methyl 4-(8-phenyloct-1-ynyl)benzoate |
InChI |
InChI=1S/C22H24O2/c1-24-22(23)21-17-15-20(16-18-21)14-8-5-3-2-4-7-11-19-12-9-6-10-13-19/h6,9-10,12-13,15-18H,2-5,7,11H2,1H3 |
Clé InChI |
IOOWSLRITYUPKE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C#CCCCCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




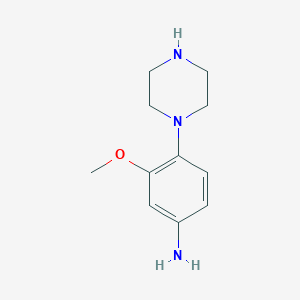
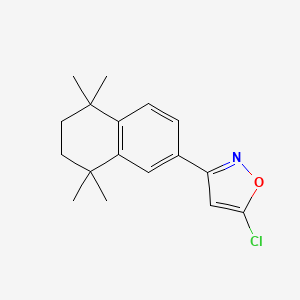
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
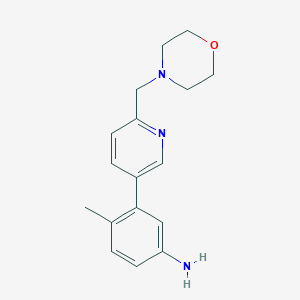

![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
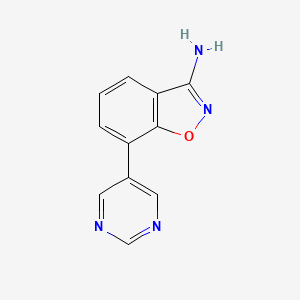
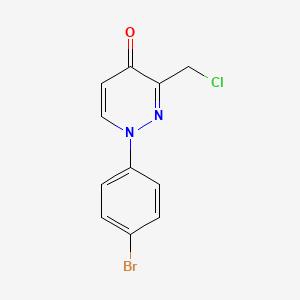
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)
